4-Methylnaphthalene-1-carbonyl chloride

Vue d'ensemble

Description

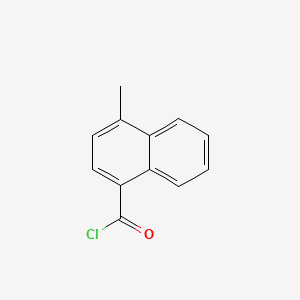

4-Methylnaphthalene-1-carbonyl chloride is a chemical compound with the molecular formula C12H9ClO and a molecular weight of 204.65 g/mol . It belongs to the group of carbonyl chlorides and is known for its yellow solid form . This compound is used in various chemical reactions and has significant applications in scientific research and industry.

Méthodes De Préparation

4-Methylnaphthalene-1-carbonyl chloride can be synthesized through several methods. One common method involves the reaction of 4-methylnaphthalene with thionyl chloride (SOCl2) under reflux conditions . This reaction converts the hydroxyl group of the carboxylic acid to a chlorosulfite intermediate, which then forms the desired carbonyl chloride . Industrial production methods often involve similar processes but on a larger scale, ensuring high purity and yield.

Analyse Des Réactions Chimiques

4-Methylnaphthalene-1-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted products. For example, it can react with amines to form amides.

Oxidation and Reduction: This compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with the help of palladium catalysts.

Common reagents used in these reactions include thionyl chloride, palladium catalysts, and various nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Synthesis of Pharmaceutical Intermediates

4-Methylnaphthalene-1-carbonyl chloride serves as a key intermediate in the synthesis of various pharmaceutical compounds. For instance, it is utilized in the preparation of 2-(4-Methyl-1-naphthalenyl)-4H-pyrido[3,2-d][1,3]oxazin-4-one, which has potential therapeutic applications. The synthesis involves treating this compound with amino acids under specific conditions to yield high-purity products .

Case Study: Synthesis of Pyrido Compounds

- Objective : To synthesize novel pyrido compounds for potential use as pharmaceuticals.

- Method : Reaction of this compound with 3-amino-2-pyridinecarboxylic acid.

- Yield : High yields (over 90%) were reported with simple post-treatment processes .

Agrochemical Applications

The compound has been explored for its utility in developing agrochemicals, particularly as a precursor to insecticides and herbicides. Its structural features allow for modifications that enhance biological activity against pests.

Table 1: Agrochemical Derivatives from this compound

| Compound Name | Application Type | Biological Activity |

|---|---|---|

| 2-(4-Methyl-1-naphthalenyl)acetic acid | Herbicide | Effective against broadleaf weeds |

| 4-Methyl-1-naphthyl carbamate | Insecticide | Targeted pest control |

Material Science Applications

In material science, this compound is used in synthesizing polymers and resins. Its reactivity allows it to participate in polymerization reactions, contributing to the development of materials with desirable physical properties.

Case Study: Polymer Synthesis

- Objective : To create high-performance polymers using 4-methylnaphthalene derivatives.

- Method : Copolymerization with other monomers to enhance thermal stability and mechanical strength.

- Outcome : The resulting materials exhibited improved properties suitable for industrial applications .

Environmental Chemistry

Research has also focused on the environmental degradation pathways of compounds related to this compound. Understanding these pathways is crucial for assessing the environmental impact of naphthalene derivatives.

Table 2: Environmental Impact Studies

| Study Focus | Findings |

|---|---|

| Degradation Pathways | Identified major degradation products under aerobic conditions. |

| Toxicological Assessment | Evaluated potential impacts on aquatic life due to runoff from agricultural use. |

Mécanisme D'action

The mechanism of action of 4-methylnaphthalene-1-carbonyl chloride involves its reactivity as an electrophile. The carbonyl carbon is highly electrophilic due to the presence of the electron-withdrawing chlorine atom. This makes it susceptible to nucleophilic attack, leading to the formation of various substituted products . The molecular targets and pathways involved depend on the specific reactions and applications.

Comparaison Avec Des Composés Similaires

4-Methylnaphthalene-1-carbonyl chloride can be compared with other carbonyl chlorides, such as benzoyl chloride and acetyl chloride. While all these compounds share similar reactivity patterns, this compound is unique due to its naphthalene ring structure, which imparts distinct chemical properties and reactivity . Similar compounds include:

Benzoyl Chloride: Used in the synthesis of benzoyl derivatives.

Acetyl Chloride: Commonly used in acetylation reactions.

Naphthoyl Chloride: Similar to this compound but without the methyl group.

These comparisons highlight the unique aspects of this compound, making it valuable for specific applications in research and industry.

Activité Biologique

4-Methylnaphthalene-1-carbonyl chloride (CAS Number: 87700-67-2) is a chemical compound with a molecular formula of C₁₂H₉ClO. It is part of the naphthalene family and is recognized for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

- Molecular Formula : C₁₂H₉ClO

- Molecular Weight : 220.65 g/mol

- SMILES Notation : Cc1ccc(C(Cl)=O)c2ccccc12

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with cellular components and influence biochemical pathways. Some notable mechanisms include:

- Microtubule Disruption : Similar to other naphthalene derivatives, this compound may disrupt microtubule dynamics. Microtubules are crucial for cell division and intracellular transport, making them a target for anticancer therapies. Compounds that destabilize microtubules can induce apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Generation : Studies have shown that naphthalene derivatives can induce oxidative stress by increasing ROS levels within cells. This mechanism can lead to cellular damage and death, particularly in cancerous cells .

- Protein Interaction : The compound may interact with specific proteins involved in signaling pathways, potentially modulating their activity and influencing cellular responses such as proliferation and apoptosis.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have highlighted that certain naphthalene derivatives possess EC₅₀ values below 1 μM against glioblastoma cells, suggesting potent cytotoxic effects .

Case Studies

A case study involving modified carbazoles demonstrated that structural modifications significantly influenced their antitumor activity. The presence of a methylnaphthyl group was correlated with increased potency against tumor cells, indicating that the structural characteristics of naphthalene derivatives play a critical role in their biological efficacy .

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

4-methylnaphthalene-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO/c1-8-6-7-11(12(13)14)10-5-3-2-4-9(8)10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXGMHYHWSPDNNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647827 | |

| Record name | 4-Methylnaphthalene-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87700-67-2 | |

| Record name | 4-Methylnaphthalene-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.